Serotonin-d4 Beta-D-Glucuronide
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Overview
Description
Serotonin-d4 is a deuterated form of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The deuterium atoms in serotonin-d4 replace the hydrogen atoms, making it a valuable tool in scientific research, particularly in studies involving mass spectrometry and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serotonin-d4 typically involves the incorporation of deuterium atoms into the serotonin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas and a suitable catalyst. Another approach involves the use of deuterated precursors in the synthesis of serotonin.
Industrial Production Methods
Industrial production of serotonin-d4 involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Serotonin-d4 undergoes various chemical reactions, including:
Oxidation: Serotonin-d4 can be oxidized to form 5-hydroxyindoleacetic acid.
Reduction: Reduction reactions can convert serotonin-d4 to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the serotonin-d4 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: 5-hydroxyindoleacetic acid
Reduction: Serotonin-d4 alcohol
Substitution: Halogenated serotonin-d4 derivatives
Scientific Research Applications
Serotonin-d4 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of serotonin levels.
Biology: Helps in tracing metabolic pathways and studying the biosynthesis of serotonin.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of serotonin in the body.
Industry: Employed in the development of new drugs targeting the serotonergic system.
Mechanism of Action
Serotonin-d4 exerts its effects by binding to serotonin receptors in the brain and other tissues. These receptors are part of the G-protein-coupled receptor family and mediate various physiological responses. The binding of serotonin-d4 to these receptors triggers a cascade of intracellular signaling pathways, leading to changes in cellular activity and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Serotonin: The non-deuterated form of serotonin-d4.
5-Hydroxytryptophan: A precursor to serotonin.
Tryptamine: A structural analog of serotonin.
Uniqueness
Serotonin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of serotonin are required.
Properties
Molecular Formula |
C16H20N2O7 |
---|---|
Molecular Weight |
356.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2 |
InChI Key |
QALKNDMLQRCLGT-DXCLDHJFSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Origin of Product |
United States |
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